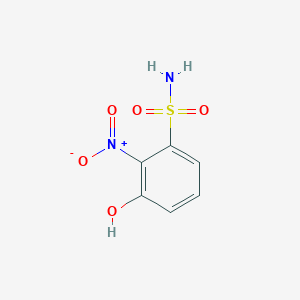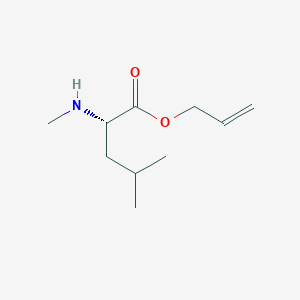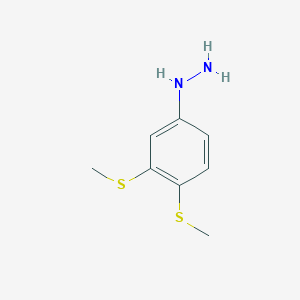
(3,4-Bis(methylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Bis(methylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H12N2S2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(methylthio)phenyl)hydrazine typically involves the reaction of 3,4-dimethylthiophenylamine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product. The industrial methods also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Bis(methylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenylhydrazines, and various amine derivatives.
Applications De Recherche Scientifique
(3,4-Bis(methylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (3,4-Bis(methylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved in its action include oxidative stress induction and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dimethylphenyl)hydrazine: Lacks the methylthio groups, resulting in different chemical properties.
(3,4-Dimethoxyphenyl)hydrazine: Contains methoxy groups instead of methylthio groups, leading to variations in reactivity and applications.
Uniqueness
(3,4-Bis(methylthio)phenyl)hydrazine is unique due to the presence of two methylthio groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2S2 |
|---|---|
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
[3,4-bis(methylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H12N2S2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3 |
Clé InChI |
JLWJEDWCXMNRPA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)NN)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



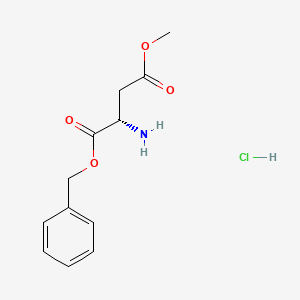

![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
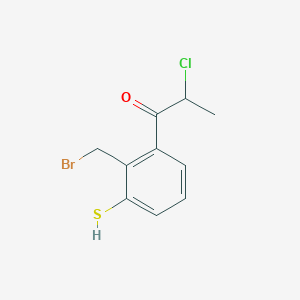
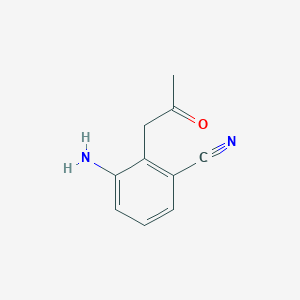

![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)

